1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Description
This compound belongs to the pyrimido[1,2-a]benzimidazole class, characterized by a fused bicyclic core. Its structure includes:
- A 2-methyl group at position 2.
- A 4(1H)-one (ketone) at position 3.
- A 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl] substituent, which introduces a dimethoxy-substituted aromatic ring linked via an oxoethyl chain.
The 3,4-dimethoxyphenyl moiety is pharmacologically significant, often associated with enhanced binding to biological targets such as kinases or neurotransmitter receptors . The oxoethyl linker may influence conformational flexibility and solubility.
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-10-20(26)24-16-7-5-4-6-15(16)22-21(24)23(13)12-17(25)14-8-9-18(27-2)19(11-14)28-3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMXIXNJSHJLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyrimidine ring fused to a benzimidazole moiety, which is known to influence its pharmacological properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 405.45 g/mol. Its structural characteristics include:
- Pyrimidine and Benzimidazole Rings : These rings contribute to the compound's interaction with biological targets.
- Dimethoxyphenyl Group : This group enhances the compound's chemical diversity and potential bioactivity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation. The benzimidazole derivatives are particularly noted for their anticancer effects due to their ability to interact with DNA and inhibit tumor growth .
Antimicrobial Effects
The presence of the dimethoxyphenyl group may enhance the antimicrobial properties of this compound. Studies have demonstrated that benzimidazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, similar compounds have been effective against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications in the molecular structure can lead to enhanced biological activity. For example:
- Methyl Substitution : Variations in methyl and other substituents can influence the anti-inflammatory and antimicrobial properties of these compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Benzimidazole Derivatives : A comprehensive review highlighted various benzimidazole derivatives that exhibited broad-spectrum pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects .
- Specific Compound Analysis : In one study, a benzimidazole analogue demonstrated effective inhibition of microbial topoisomerase with an IC50 value significantly lower than that for human topoisomerase, indicating selective targeting of bacterial DNA .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of various compounds structurally related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrido[1,2-a]benzimidazol-4(1H)-one | Methyl substitution on pyridine | Anticancer |
| 4-(3,4-Dimethoxyphenyl)quinazolin-2(1H)-one | Quinazoline core with dimethoxy substitution | Antimicrobial |
| 2-Methylpyrimidinyl-benzimidazole derivatives | Variations in methyl and other substituents | Anti-inflammatory |
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally related to 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one exhibit various biological activities:
Anticancer Properties
The compound has shown promise in inhibiting cancer cell proliferation. Various studies have highlighted that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Effects
The presence of the 3,4-dimethoxyphenyl group enhances the compound's interaction with microbial targets, suggesting potential applications as an antimicrobial agent. Preliminary studies indicate efficacy against a range of bacterial strains and fungi, making it a candidate for further development in treating infections .
Anti-inflammatory Activity
Some derivatives of this compound have been linked to anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation. This activity may stem from the compound's ability to inhibit pro-inflammatory cytokines and enzymes.
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of similar pyrimidine derivatives on human breast cancer cell lines. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers when treated with these compounds, suggesting that modifications to the structure can enhance therapeutic efficacy.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial activity of various derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features displayed potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylpyrido[1,2-a]benzimidazol-4(1H)-one | Methyl substitution on pyridine | Anticancer |
| 4-(3,4-Dimethoxyphenyl)quinazolin-2(1H)-one | Quinazoline core with dimethoxy substitution | Antimicrobial |
| 2-Methylpyrimidinyl-benzimidazole derivatives | Variations in methyl and other substituents | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
(a) 2-Methylpyrimido[1,2-a]Benzimidazol-4(1H)-One (CAS 50290-51-2)
- Structure : Shares the same pyrimido[1,2-a]benzimidazole core with 2-methyl and 4-ketone groups but lacks the 1-substituent .
- Key Differences: Lower molecular weight (199.21 g/mol vs. ~381 g/mol for the target compound). Absence of the 3,4-dimethoxyphenyl group reduces lipophilicity (clogP ~1.2 vs. ~3.5 estimated for the target). Limited pharmacological data, but simpler analogs are often used as intermediates in drug discovery .
(b) 1-(2-Hydroxyethyl)-2-Methylpyrimido[1,2-a]Benzimidazol-4(1H)-One
- Structure : Features a 2-hydroxyethyl group at position 1 instead of the dimethoxyphenyl-oxoethyl chain .
- Key Differences: Hydroxyethyl substituent increases hydrophilicity (clogP ~1.8). Potential for hydrogen bonding, improving aqueous solubility but reducing membrane permeability compared to the target compound.
Substituent Modifications
(a) 4-(4-Methoxyphenyl)-2-Methyl-1,4-Dihydropyrimido[1,2-a]Benzimidazole
- Structure : Contains a 4-methoxyphenyl group at position 4 instead of the 4-ketone, with a dihydro (saturated) ring .
- Methoxy group at position 4 may confer different electronic effects compared to the ketone.
(b) 2-{[(4-Chlorophenyl)Sulfanyl]Methyl}Pyrimido[1,2-a]Benzimidazol-4(1H)-One
Functional Group Replacements
(a) 1-{[2-(3,4-Dimethoxyphenyl)Ethyl]Amino}-2-Ethyl-3-Methylpyrido[1,2-a]Benzimidazole-4-Carbonitrile
- Structure: Replaces the oxoethyl chain with an ethylamino linker and adds a cyano group at position 4 .
- Ethylamino linker may improve solubility but reduce steric bulk compared to the oxoethyl group.
(b) 2-Methoxyethyl 2-Methyl-4-(2,3,4-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-a]Benzimidazole-3-Carboxylate
- Structure : Incorporates a carboxylate ester at position 3 and a 2,3,4-trimethoxyphenyl group at position 4 .
- Key Differences :
- Trimethoxyphenyl group enhances electron-donating capacity compared to the target’s 3,4-dimethoxyphenyl.
- Carboxylate ester improves solubility but may reduce bioavailability due to hydrolysis.
Comparative Data Table
*clogP values estimated using ChemDraw or similar tools.
Research Findings and Implications
- Pharmacological Potential: The target compound’s 3,4-dimethoxyphenyl group is structurally analogous to bioactive molecules like colchicine (tubulin inhibitors) and apocynin (NADPH oxidase inhibitors) .
- Synthetic Challenges : The oxoethyl linker requires precise reaction conditions, as seen in related syntheses using DMF as a solvent and benzimidazole precursors .
- Metabolic Stability : Compared to carboxylate esters (e.g., ), the target’s oxoethyl group may resist hydrolysis, improving in vivo stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
